molecular formula C19H32O2S2 B12800757 S-Dodecyl 4-methylbenzenesulfonothioate CAS No. 28519-34-8

S-Dodecyl 4-methylbenzenesulfonothioate

Cat. No.: B12800757
CAS No.: 28519-34-8
M. Wt: 356.6 g/mol
InChI Key: RLODWPRNQMBLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Dodecyl 4-methylbenzenesulfonothioate is an organic compound with the molecular formula C19H32O2S2 It is a member of the sulfonothioate family, characterized by the presence of a sulfonothioate group attached to a dodecyl chain and a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Dodecyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with dodecyl halides. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

S-Dodecyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Dodecyl 4-methylbenzenesulfonothioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-Dodecyl 4-methylbenzenesulfonothioate involves its ability to form disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction is essential for the folding and stabilization of proteins, impacting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl 4-methylbenzenesulfonothioate
  • S-Phenyl 4-methylbenzenesulfonothioate
  • S-Ethyl 4-methylbenzenesulfonothioate

Uniqueness

S-Dodecyl 4-methylbenzenesulfonothioate stands out due to its long dodecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as surfactant production. Additionally, its ability to form stable disulfide bonds enhances its utility in biological and chemical research .

Properties

28519-34-8

Molecular Formula

C19H32O2S2

Molecular Weight

356.6 g/mol

IUPAC Name

1-dodecylsulfanylsulfonyl-4-methylbenzene

InChI

InChI=1S/C19H32O2S2/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3

InChI Key

RLODWPRNQMBLQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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